molecular formula C12H19BN2O4 B8246692 methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B8246692
M. Wt: 266.10 g/mol
InChI Key: SJHVFHRUXFBEGR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C13H18BNO4. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a boronic acid ester group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Ester Formation: The starting material, 1-methyl-4-pyrazolecarboxylic acid, is reacted with pinacolborane in the presence of a catalyst such as dibutyltin dilaurate to form the boronic acid ester.

  • Methylation: The boronic acid ester is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes:

  • Batch Reactor Systems: Large reactors are used to handle the chemical reactions, with precise control over temperature, pressure, and reactant concentrations.

  • Purification Techniques: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium(II) acetate, and a base like sodium carbonate.

  • Reagents: Common reagents include boronic acids or boronic acid esters, halides, and organometallic compounds.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

  • Cross-Coupling Reactions: The compound is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis.

  • Synthesis of Complex Molecules: It is used to synthesize complex molecules, including natural products and pharmaceuticals.

Biology:

  • Biological Probes: The compound can be used to create biological probes for studying biological processes and interactions.

Medicine:

  • Drug Development: It is utilized in the development of new drugs, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

  • Material Science: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid ester in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed activation of the boronic acid ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound is structurally similar but lacks the carboxylate group.

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic acid ester derivative with a different heterocyclic core.

Uniqueness: The presence of the carboxylate group in methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate makes it unique compared to similar compounds, as it provides additional functionality and reactivity.

Biological Activity

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H19BNO4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 171364-80-0
  • Appearance : White to light yellow powder
  • Melting Point : 82°C
  • Purity : ≥98.0% (GC) .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with boronic acid derivatives. The use of tetramethyl dioxaborolane enhances the stability and solubility of the resulting compound.

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal activity. For instance, compounds structurally related to methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been tested against various phytopathogenic fungi. A study highlighted the effectiveness of related pyrazole derivatives against seven fungal strains, demonstrating their potential as agricultural fungicides .

Antibacterial Activity

Similar compounds have shown promising antibacterial properties. A study evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial efficacy. For example, compounds with certain substituents exhibited MIC values comparable to standard antibiotics like chloramphenicol .

Structure-Activity Relationship (SAR)

The biological activity of methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be linked to its molecular structure. Key factors influencing activity include:

  • Substituent Size and Electronegativity : Variations in substituent size on the pyrazole ring significantly impact biological activity. Larger groups may hinder access to active sites on target enzymes.
CompoundMIC (µg/mL)Activity Type
Compound A50Antibacterial
Compound B25Antifungal
Compound C10Antifungal

Case Studies

A case study involving a series of synthesized pyrazole derivatives demonstrated that modifications at specific positions led to enhanced antifungal activity against pathogens such as Fusarium spp. and Botrytis cinerea. The study utilized molecular docking to predict interactions between these compounds and target enzymes involved in fungal metabolism .

Properties

IUPAC Name

methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-15(5)9(8)10(16)17-6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHVFHRUXFBEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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